molecular formula C17H15FO5 B273043 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-fluorobenzoate

2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-fluorobenzoate

Cat. No. B273043
M. Wt: 318.3 g/mol
InChI Key: WQXXTGTULBTTBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-fluorobenzoate, also known as DMOF, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as drug discovery, chemical biology, and material science. DMOF is a fluorinated derivative of 2-oxoethyl benzoate, which is a common building block in organic synthesis. The addition of a fluorine atom to the benzoate ring enhances the lipophilicity and metabolic stability of DMOF, making it a promising candidate for drug design and development.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-fluorobenzoate involves the binding of the compound to the active site of the target enzyme, which leads to the inhibition of its catalytic activity. The binding of this compound to the enzyme is mediated by non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. The specific interactions between this compound and the enzyme determine the potency and selectivity of the compound.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the activity of acetylcholinesterase and butyrylcholinesterase with IC50 values in the nanomolar range. In vivo studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease and enhance the activity of carbonic anhydrase in the eye, which can lead to a decrease in intraocular pressure.

Advantages and Limitations for Lab Experiments

2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-fluorobenzoate has several advantages for lab experiments, including its high purity, stability, and solubility in common organic solvents. However, the compound has some limitations, such as its relatively high cost and limited availability. The synthesis of this compound requires specialized equipment and expertise, which can make it challenging for researchers without a background in organic synthesis.

Future Directions

There are several future directions for the research and development of 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-fluorobenzoate. One potential direction is the optimization of the compound's potency and selectivity against specific enzymes. This can be achieved through structure-activity relationship studies and computational modeling. Another direction is the exploration of this compound's potential applications in material science, such as the development of new fluorescent probes and sensors. Additionally, the use of this compound as a building block for the synthesis of novel compounds with diverse biological activities is another promising direction for future research.

Synthesis Methods

The synthesis of 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-fluorobenzoate involves the reaction between 2-(3,4-dimethoxyphenyl)-2-oxoethyl chloride and 4-fluorobenzoic acid in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, resulting in the formation of this compound as a white solid with a high yield. The purity of this compound can be further improved by recrystallization or column chromatography.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-fluorobenzoate has been extensively studied for its potential applications in drug discovery and chemical biology. It has been shown to exhibit potent inhibitory activity against several enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase, which are involved in various physiological processes. The inhibition of these enzymes can lead to therapeutic effects in the treatment of diseases such as Alzheimer's, glaucoma, and cancer.

properties

Molecular Formula

C17H15FO5

Molecular Weight

318.3 g/mol

IUPAC Name

[2-(3,4-dimethoxyphenyl)-2-oxoethyl] 4-fluorobenzoate

InChI

InChI=1S/C17H15FO5/c1-21-15-8-5-12(9-16(15)22-2)14(19)10-23-17(20)11-3-6-13(18)7-4-11/h3-9H,10H2,1-2H3

InChI Key

WQXXTGTULBTTBK-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)F)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)F)OC

Origin of Product

United States

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